Glycyrdione A

Description

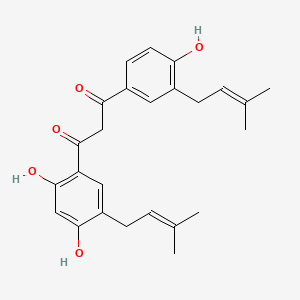

Glycyrdione A is a prenylated flavonoid isolated from the roots of Glycyrrhiza glabra (licorice), a plant widely used in traditional medicine for its diverse pharmacological properties . Structurally, it belongs to the dione class of flavonoids, characterized by a diketone functional group. This compound has demonstrated significant biological activities, including antioxidant, anti-inflammatory, antitumor, and antiparasitic effects . Its mechanism of action often involves modulation of redox pathways, such as scavenging reactive oxygen species (ROS) and inhibiting pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) .

Properties

CAS No. |

142542-83-4 |

|---|---|

Molecular Formula |

C25H28O5 |

Molecular Weight |

408.5 g/mol |

IUPAC Name |

1-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]propane-1,3-dione |

InChI |

InChI=1S/C25H28O5/c1-15(2)5-7-17-11-18(9-10-21(17)26)22(27)13-24(29)20-12-19(8-6-16(3)4)23(28)14-25(20)30/h5-6,9-12,14,26,28,30H,7-8,13H2,1-4H3 |

InChI Key |

VDOHBGQSFOWYTB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=CC(=C(C=C1O)O)C(=O)CC(=O)C2=CC(=C(C=C2)O)CC=C(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyrdione A involves several steps, starting from basic flavonoid precursors. The synthetic route typically includes the formation of the flavonoid core structure followed by specific functional group modifications . Common reagents used in these reactions include acids, bases, and various organic solvents . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound is primarily based on the extraction from Glycyrrhiza roots . The extraction process involves the use of solvents such as ethanol or methanol to isolate the compound from the plant material . This method is preferred due to the natural abundance of this compound in licorice roots and the relatively simple extraction process .

Chemical Reactions Analysis

Types of Reactions

Glycyrdione A undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts . The reaction conditions typically involve specific temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used . For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Glycyrdione A involves its interaction with various molecular targets and pathways . It exerts its effects by modulating signaling pathways related to inflammation, oxidative stress, and cell proliferation . The compound’s ability to scavenge free radicals and inhibit pro-inflammatory mediators contributes to its therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

Glycyrdione A shares structural and functional similarities with other flavonoids from Glycyrrhiza glabra. Below is a detailed comparison:

Structural and Functional Analogues

Pharmacological Efficacy

- Antioxidant Activity: this compound and Shinflavanone both exhibit strong ROS-scavenging effects, but Shinflavanone’s activity surpasses vitamin E by 100-fold . Licochalcone C also reduces extracellular O₂⁻ levels but requires higher concentrations (50 μM) .

- Anti-inflammatory Effects: this compound and Licochalcone C both inhibit iNOS, but Licochalcone C shows more pronounced suppression of NFκB, making it a stronger anti-inflammatory agent .

Q & A

Q. What analytical methods are recommended for structural elucidation of Glycyrdione A?

this compound, a prenylated flavonoid, requires advanced spectroscopic techniques for structural characterization. Key methods include:

- Nuclear Magnetic Resonance (NMR) : To identify functional groups and carbon-hydrogen frameworks. For example, prenyl groups at positions C-5' and C-3 can be confirmed via 2D NMR (COSY, HMBC) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) helps determine the molecular formula (e.g., m/z data matching C₂₅H₂₈O₅) .

- X-ray Crystallography : If crystalline forms are obtainable, this method validates stereochemistry and spatial arrangements .

Q. How is this compound isolated from Glycyrrhiza species, and what solvents optimize yield?

Isolation typically involves:

Extraction : Use methanol or ethanol for preliminary extraction of dried plant material .

Fractionation : Liquid-liquid partitioning with solvents like ethyl acetate or n-butanol to separate polar and non-polar compounds.

Chromatography : Column chromatography (silica gel, Sephadex LH-20) and preparative HPLC for purification .

- Solvent Optimization : Ethyl acetate/hexane (3:7) gradients improve separation of prenylated flavonoids .

Q. What in vitro assays are used to evaluate this compound’s pharmacological activities?

Common assays include:

- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ values compared to ascorbic acid) .

- Anti-inflammatory Effects : Inhibition of COX-2 and TNF-α in macrophage cell lines (e.g., RAW 264.7) via ELISA .

- Cytotoxicity Screening : MTT assay against cancer cell lines (e.g., HepG2, MCF-7) to determine IC₅₀ .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanisms of action across studies?

- Systematic Meta-Analysis : Compare datasets from independent studies using tools like PRISMA guidelines to identify confounding variables (e.g., cell line heterogeneity, dosage ranges) .

- Pathway Enrichment Analysis : Use bioinformatics tools (e.g., KEGG, STRING) to map conflicting targets (e.g., NF-κB vs. MAPK pathways) and validate via siRNA knockdown .

- Dose-Response Curves : Replicate experiments with standardized concentrations (e.g., 1–100 μM) to assess threshold effects .

Q. What experimental designs mitigate challenges in synthesizing this compound derivatives?

- Retrosynthetic Analysis : Break down the flavonoid backbone into modular units (e.g., chalcone precursors, prenyl donors) for stepwise synthesis .

- Green Chemistry Approaches : Replace toxic catalysts (e.g., Pd/C) with biocatalysts (e.g., lipases) to enhance stereoselectivity and reduce waste .

- Quality Control : Use LC-MS to monitor intermediate stability and byproduct formation during synthesis .

Q. How do in vivo pharmacokinetic studies of this compound address bioavailability limitations?

- Nanocarrier Systems : Encapsulate this compound in liposomes or PLGA nanoparticles to improve solubility and half-life. Validate via HPLC plasma profiling in rodent models .

- Metabolite Tracking : Use isotopic labeling (e.g., ¹⁴C-Glycyrdione A) to identify phase I/II metabolites in urine and bile .

- PK/PD Modeling : Apply nonlinear mixed-effects modeling (NONMEM) to correlate dosage regimens with efficacy endpoints .

Data Contradiction and Validation Strategies

Key Resources for Further Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.